REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][C:3]([C:6]([OH:8])=O)=[CH:2]1.Cl.CN(C)CCCN=C=NCC.[NH:21]1[CH2:31][CH2:30][CH2:29][CH:23]([C:24]([O:26][CH2:27][CH3:28])=[O:25])[CH2:22]1>ClCCl>[S:1]1[CH:5]=[CH:4][C:3]([C:6]([N:21]2[CH2:31][CH2:30][CH2:29][CH:23]([C:24]([O:26][CH2:27][CH3:28])=[O:25])[CH2:22]2)=[O:8])=[CH:2]1 |f:1.2|
|
Name
|
|
Quantity
|
166.5 mg
|
Type
|
reactant
|
Smiles
|
S1C=C(C=C1)C(=O)O
|
Name
|
|
Quantity
|
252.8 mg
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Name
|
|
Quantity
|
201 μL
|
Type
|
reactant
|
Smiles
|
N1CC(C(=O)OCC)CCC1
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at ambient temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for approximately 18 hours
|
Duration
|
18 h
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The dichloromethane was dried with anhydrous potassium carbonate
|
Type
|
CUSTOM
|
Details
|
evaporated at ambient temperature under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The crude material was purified by high-vacuum distillation at approximately 225° C./0.1 torr
|
Type
|
WASH
|
Details
|
further by chromatography on silica, eluting with 50% ethyl acetate in hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C=C(C=C1)C(=O)N1CC(CCC1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 66.3 mg | |
YIELD: CALCULATEDPERCENTYIELD | 19.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |